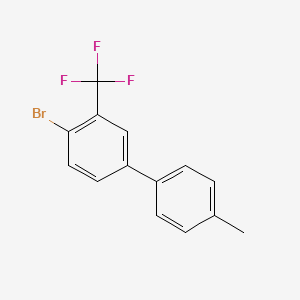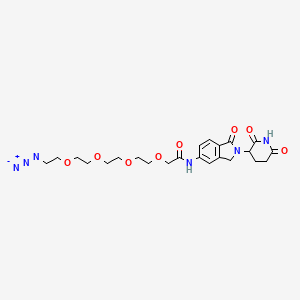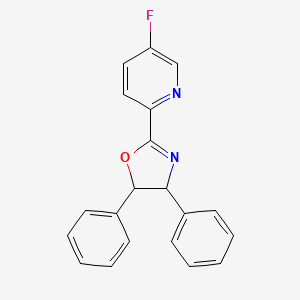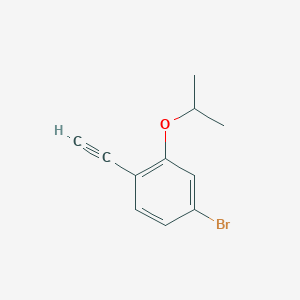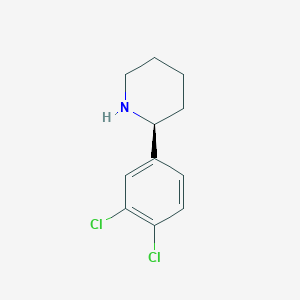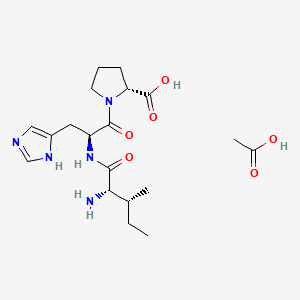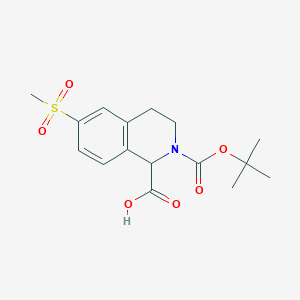![molecular formula C14H10ClFO2 B14767807 2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an acetic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Halogenation: The biphenyl compound is first halogenated to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine (Cl2) and fluorine (F2) under controlled conditions.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group. This can be done using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve large-scale halogenation and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification: The acetic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro and fluoro substituents.
Oxidation: Oxidized derivatives of the biphenyl compound.
Reduction: Reduced forms of the biphenyl compound.
Esterification: Ester derivatives of the acetic acid group.
科学研究应用
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The acetic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-(3’-Chloro-4-fluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but different position of the fluoro substituent.
2-(3’-Bromo-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid: Bromine substituent instead of chlorine.
2-(3’-Chloro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid: Methyl group instead of fluoro.
Uniqueness
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the specific combination of chloro and fluoro substituents on the biphenyl ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H10ClFO2 |
|---|---|
分子量 |
264.68 g/mol |
IUPAC 名称 |
2-[4-(3-chlorophenyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H10ClFO2/c15-12-3-1-2-9(6-12)10-4-5-11(8-14(17)18)13(16)7-10/h1-7H,8H2,(H,17,18) |
InChI 键 |
VFLOGDWKAGKLAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


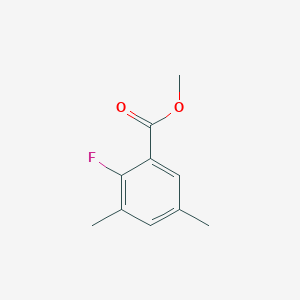

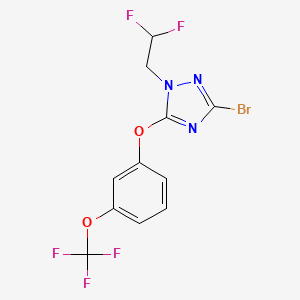
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)

![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
